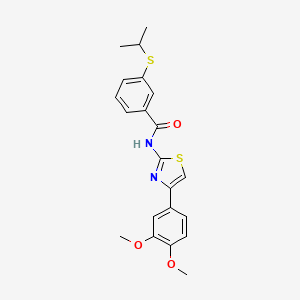

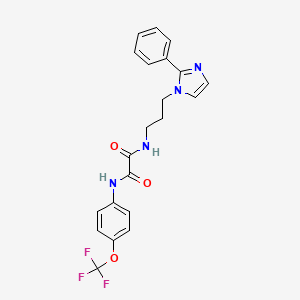

3-Hydroxy-2-(quinazolin-4-ylamino)butanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

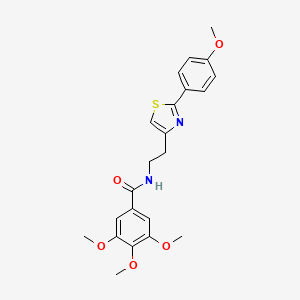

3-Hydroxy-2-(quinazolin-4-ylamino)butanoic acid is a chemical compound with the molecular formula C12H13N3O3 and a molecular weight of 247.25 . It’s used for proteomics research .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringO=C(O)C(CO)NC1=NC=NC2=CC=CC=C12 . This represents the connectivity of atoms in the molecule. Physical and Chemical Properties Analysis

The compound is a solid . Its molecular weight is 247.25 and its molecular formula is C12H13N3O3 .科学的研究の応用

Synthesis and Characterization

Quinazolinone derivatives, including those related to 3-Hydroxy-2-(quinazolin-4-ylamino)butanoic acid, are synthesized and characterized for their unique chemical properties. For instance, the synthesis and spectroscopic properties of new azo disperse dyes derived from quinazolinone compounds have been explored, highlighting their potential in the development of novel dyes with specific absorption spectra and color characteristics (Rufchahi & Gilani, 2012).

Antiviral Activity

Quinazolinone derivatives have shown potential in antiviral applications. A study on the rapid synthesis of (quinazolin-4-ylamino)methyl-phosphonates through microwave irradiation demonstrated weak to good anti-Tobacco mosaic virus (TMV) activity, suggesting their potential use in developing antiviral agents (Luo et al., 2012).

Medicinal Chemistry

Quinazolin-4-one derivatives have been identified as selective inhibitors for various targets relevant to diseases like Alzheimer's. For example, novel quinazolin-4-one derivatives containing a hydroxamic acid moiety were designed and synthesized as selective histone deacetylase-6 inhibitors, showing potential for Alzheimer's disease treatment (Yu et al., 2013).

Antitumor and Kinase Inhibition

Some quinazolinone compounds have been explored for their antitumor activity and ability to inhibit specific kinases, such as the vascular endothelial growth factor receptor-2 (VEGFR-2). This suggests their potential application in cancer therapy, particularly in targeting tumor angiogenesis (Wissner et al., 2005).

Antimicrobial and Antioxidant Properties

Quinazolinone derivatives have also been investigated for their antimicrobial and antioxidant properties. For example, the synthesis and antimicrobial activity of substituted thiazolyl derivatives of 2-quinolones demonstrated promising antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Katagi et al., 2013).

Safety and Hazards

特性

IUPAC Name |

3-hydroxy-2-(quinazolin-4-ylamino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3/c1-7(16)10(12(17)18)15-11-8-4-2-3-5-9(8)13-6-14-11/h2-7,10,16H,1H3,(H,17,18)(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NROFYKYFZXZFBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC1=NC=NC2=CC=CC=C21)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-[(3As,6aS)-spiro[2,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-3,4'-oxane]-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2916420.png)

![3-methyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]butanamide](/img/structure/B2916421.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2916425.png)

![(1-(Methylsulfonyl)azetidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2916427.png)

![N-cyclopropyl-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butanamide](/img/structure/B2916431.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2916433.png)